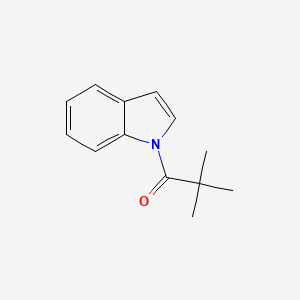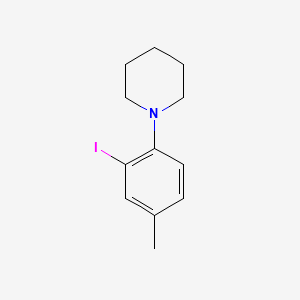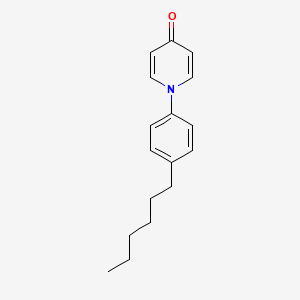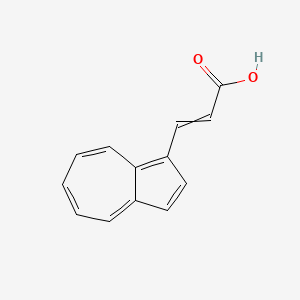
3-(Azulen-1-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azulen-1-yl)prop-2-enoic acid: is an organic compound that belongs to the class of azulene derivatives Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azulen-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: Azulene and a suitable prop-2-enoic acid derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the coupling of the azulene moiety with the prop-2-enoic acid group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Azulen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The azulene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted azulene derivatives.
Scientific Research Applications
Chemistry: 3-(Azulen-1-yl)prop-2-enoic acid is used as a building block in organic synthesis, allowing chemists to create complex molecules with azulene moieties.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-inflammatory and antioxidant activities.
Industry: In the industrial sector, the compound may be used in the development of dyes, pigments, and other materials that benefit from the unique properties of azulene derivatives.
Mechanism of Action
The mechanism of action of 3-(Azulen-1-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For example, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Azulene: The parent compound of 3-(Azulen-1-yl)prop-2-enoic acid, known for its deep blue color and aromatic properties.
Cinnamic Acid: A structurally similar compound with a phenyl group instead of an azulene moiety.
Sinapic Acid: Another cinnamic acid derivative with different substituents on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the azulene moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
652142-20-6 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-azulen-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-9H,(H,14,15) |
InChI Key |
KQUHFYXVRUJLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

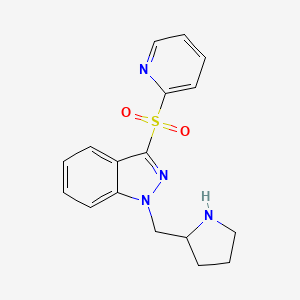
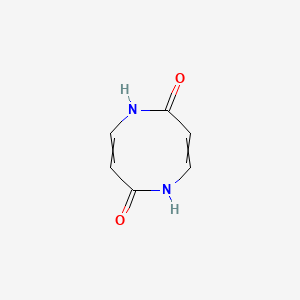
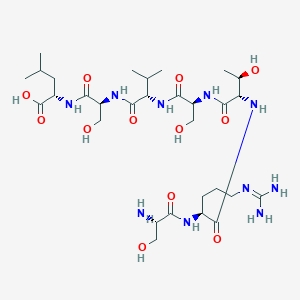
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
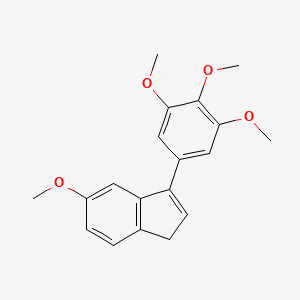
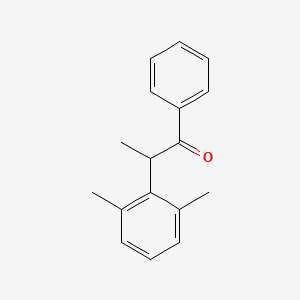
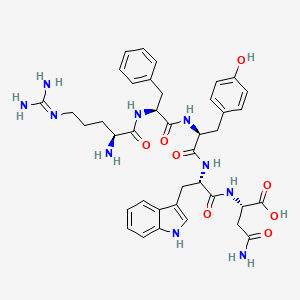
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
